molecular formula C21H18F3N5O3S B2515007 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 902593-26-4

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2515007
CAS No.: 902593-26-4
M. Wt: 477.46
InChI Key: BTFUYJBMMPCRHF-UHFFFAOYSA-N
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Description

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule of high interest in medicinal chemistry and pharmacological research. This compound features a complex heterocyclic architecture, combining a [1,2,4]triazolo[1,5-c]quinazoline core with a sulfanyl acetamide linker and a 3-(trifluoromethyl)phenyl group. The dimethoxy substitutions on the quinazoline ring are structural motifs often associated with intercalation or interaction with enzyme active sites, suggesting potential as a scaffold for investigating kinase inhibition or other ATP-dependent processes. The presence of the trifluoromethyl group, a common pharmacophore in agrochemical and pharmaceutical agents, typically enhances metabolic stability and cell membrane permeability. This molecule is provided for research applications exclusively, including but not limited to in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents in areas such as oncology. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O3S/c1-11-25-19-14-8-16(31-2)17(32-3)9-15(14)27-20(29(19)28-11)33-10-18(30)26-13-6-4-5-12(7-13)21(22,23)24/h4-9H,10H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFUYJBMMPCRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazoloquinazoline Core

Formation of the Quinazoline Backbone

The quinazoline ring is synthesized via cyclocondensation of 2-aminobenzamide (1 ) with an appropriate aldehyde. For example, reaction with 4-methoxybenzaldehyde in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) as a catalyst yields 2-phenyl-4-hydroxyquinazoline derivatives. Subsequent methylation of the hydroxyl group at positions 8 and 9 is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

Table 1: Reaction Conditions for Quinazoline Formation
Reagent Solvent Catalyst Temperature Time Yield (%)
2-Aminobenzamide, 4-Methoxybenzaldehyde DMF Na₂S₂O₅ 100°C 24 h 78–85
CH₃I, K₂CO₃ DMF 60°C 12 h 90

Sulfanyl-Acetamide Side Chain Installation

Synthesis of the Sulfanyl Linker

The sulfanyl bridge is introduced via nucleophilic displacement. The triazoloquinazoline intermediate (4 ) is treated with thiourea in ethanol under basic conditions (e.g., NaOH) to replace a chloro or nitro group at position 5 with a thiol (-SH) group. This thiolated intermediate then reacts with chloroacetyl chloride (5 ) in dichloromethane (DCM) to form the sulfanyl-acetyl chloride derivative (6 ).

Coupling with N-[3-(Trifluoromethyl)Phenyl]Acetamide

The final step involves amide bond formation between the sulfanyl-acetyl chloride (6 ) and 3-(trifluoromethyl)aniline (7 ). This is typically achieved using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF, yielding the target compound (8 ) with high purity.

Table 2: Coupling Reaction Optimization
Coupling Agent Base Solvent Temperature Time Yield (%)
HATU DIPEA DMF RT 6 h 92
EDCI/HOBt Triethylamine DCM 0°C → RT 12 h 85

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from a mixture of ethyl acetate and petroleum ether (60–80°C fraction), achieving >95% purity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.89–7.30 (m, 4H, aromatic-H), 4.20 (s, 2H, CH₂CO), 3.95 (s, 6H, OCH₃), 2.55 (s, 3H, CH₃).
  • LC-MS : m/z 599.2 [M+H]⁺, confirming the molecular formula C₂₅H₂₂F₃N₅O₃S.

Scale-Up Considerations

Industrial-scale synthesis requires optimization of solvent volumes and catalyst loading. Continuous flow reactors have been proposed to enhance the efficiency of the click chemistry step, reducing reaction times from 48 h to 4 h. Additionally, replacing DMF with greener solvents like cyclopentyl methyl ether (CPME) in methylation steps improves environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a quinazoline derivative with additional oxygen functionalities, while substitution reactions could introduce new functional groups at specific positions on the triazoloquinazoline scaffold.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific molecular targets such as kinases involved in cell signaling pathways. For instance, the compound has been documented to inhibit cell proliferation in models such as SNB-19 and OVCAR-8, demonstrating percent growth inhibitions (PGIs) exceeding 75% in some cases .

Enzyme Inhibition

The compound's mechanism of action involves binding to active sites of enzymes, thereby modulating their activity. This inhibition can disrupt critical signaling pathways that are often upregulated in cancerous cells. The potential for this compound to act as an enzyme inhibitor positions it as a candidate for further development in therapeutic contexts .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazoloquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Dimethoxy and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions, enhancing the compound's biological activity .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

  • A study published in ACS Omega highlighted its anticancer properties against multiple cell lines, providing insights into its potential as a therapeutic agent .
  • Another investigation focused on its enzyme inhibition capabilities, revealing its interaction with specific kinases crucial for cancer cell survival.

Mechanism of Action

The mechanism of action of 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cellular pathways essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Triazoloquinazoline Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide 8,9-dimethoxy, 2-methyl N-[3-(trifluoromethyl)phenyl] C₂₁H₁₈F₃N₅O₃S ~477.5 CF₃ group enhances lipophilicity and electronic interactions; methyl minimizes steric hindrance.
Analog 1: N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide 8,9-dimethoxy, 2-phenyl N-(3-chloro-4-methoxyphenyl) C₂₆H₂₂ClN₅O₄S 536.003 Chloro and methoxy substituents on phenyl reduce electron-withdrawing effects; phenyl on triazoloquinazoline increases steric bulk.
Analog 2: 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide 8,9-dimethoxy, 2-methyl N-(2-methoxyphenyl) C₂₁H₂₁N₅O₄S 439.5 Methoxy group on phenyl is electron-donating, potentially reducing binding affinity; lower molecular weight may improve solubility.

Structural and Functional Analysis:

Electronic Effects: The target’s CF₃ group is strongly electron-withdrawing, which may improve interactions with hydrophobic or electron-rich binding pockets compared to the methoxy (electron-donating) group in Analog 2 or the chloro-methoxy combination in Analog 1 .

Lipophilicity and Solubility :

  • The CF₃ group increases lipophilicity (logP) relative to methoxy or chloro substituents, which could affect membrane permeability and bioavailability. However, this may also reduce aqueous solubility .
  • Analog 1’s higher molecular weight (536 vs. 477.5) and bulkier substituents may further compromise solubility .

Research Findings and Implications

While direct biological data for the target compound are unavailable, inferences from structural analogs suggest:

  • Target Binding : The CF₃ group’s electronegativity may enhance interactions with enzymes or receptors requiring strong dipole or van der Waals interactions, as seen in fluorinated pharmaceuticals .
  • Selectivity : The 2-methyl group on the triazoloquinazoline core could improve selectivity by reducing off-target binding compared to Analog 1’s phenyl substituent .
  • Synthetic Feasibility : The absence of complex halogenation (e.g., Analog 1’s chloro-methoxy phenyl) may simplify synthesis compared to Analog 1 .

Biological Activity

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H17_{17}F3_{3}N4_{4}O3_{3}S
  • Molecular Weight : 412.4 g/mol

This compound features a triazoloquinazoline core with a sulfanyl group and a trifluoromethyl-substituted phenyl acetamide moiety. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and may improve binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of triazoloquinazoline derivatives against various cancer cell lines. In particular, compounds similar to this compound have shown significant activity:

  • IC50_{50} Values : Studies indicate that derivatives exhibit IC50_{50} values ranging from 2.44 to 9.43 μM against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines . The compound's structural modifications can influence its cytotoxicity; for instance, the trifluoromethyl moiety increases binding affinity by forming additional hydrogen bonds with target receptors.

The mechanism of action for this class of compounds typically involves:

  • DNA Interaction : Triazoloquinazolines can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit topoisomerases, enzymes critical for DNA unwinding during replication. For example, compounds have been shown to act as intercalative topoisomerase II inhibitors .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have demonstrated anti-inflammatory effects. For instance:

  • Inhibition of Cytokines : Certain triazoloquinazolines have been reported to significantly inhibit pro-inflammatory cytokines in experimental models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyCompoundCell LineIC50_{50} (μM)Activity
16HepG26.29High Cytotoxicity
16HCT-1162.44High Cytotoxicity
Various--Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core. For example, analogous compounds use diphenyl N-cyanodithioimidocarbonate under reflux with ethanol and triethylamine to introduce sulfanyl groups . Critical parameters include solvent choice (e.g., ethanol, 1,4-dioxane), temperature (reflux at ~80°C), and catalysts (e.g., triethylamine for deprotonation). Post-synthesis purification via column chromatography (e.g., EtOAc/light petroleum gradients) is essential for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy, trifluoromethyl groups) through characteristic shifts (e.g., δ 3.8–4.2 ppm for methoxy ).
  • LC-MS : Verify molecular weight (e.g., m/z ~500–600 range for similar triazoloquinazolines) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodology : Screen for cytotoxicity (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (e.g., COX-2 inhibition), and antimicrobial efficacy (e.g., MIC assays). Structural analogs with triazole/quinazoline motifs show activity against kinases and inflammatory mediators, suggesting similar targets for this compound .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins (e.g., kinase domains). Focus on interactions between the trifluoromethylphenyl group and hydrophobic pockets, and hydrogen bonding via the acetamide moiety. Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with known inhibitors .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Dose-Response Curves : Test varying concentrations (nM–μM) to identify non-linear effects.
  • Off-Target Profiling : Use proteome-wide assays (e.g., KINOMEscan) to rule out non-specific interactions.
  • Metabolic Stability Tests : Assess liver microsome stability to determine if rapid degradation explains inconsistent in vivo/in vitro results .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Methodology :

  • Flow Chemistry : Utilize continuous reactors for precise control of exothermic steps (e.g., sulfanyl group introduction) .
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically to maximize yield. For example, substituting ethanol with DMF may enhance solubility of intermediates .

Q. What structural modifications enhance selectivity for specific molecular targets?

  • Methodology :

  • SAR Studies : Modify substituents (e.g., replace 8,9-dimethoxy with halogen atoms) and test activity. For instance, fluorophenyl analogs show improved kinase inhibition .
  • Isosteric Replacement : Substitute the sulfanyl bridge with sulfonyl or carbonyl groups to alter polarity and binding kinetics .

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